BenchChemオンラインストアへようこそ!

tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate

Lipophilicity ADME profiling Regioisomer comparison

tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2168997-21-3, molecular formula C₁₃H₂₄N₂O₂, molecular weight 240.34 g/mol) is a conformationally constrained spirocyclic building block featuring a Boc-protected azetidine nitrogen at the 2-position and a free primary amine substituent at the 6-position of the piperidine ring. The compound is classified as a saturated azaspiro[3.5]nonane scaffold—a member of the broader azaspirocycle family increasingly adopted in drug discovery for its ability to introduce three-dimensional complexity (Fsp³ = 1.00) while maintaining favorable physicochemical properties.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B15124381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)N
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-5-10(14)7-13/h10H,4-9,14H2,1-3H3
InChIKeyXRKOWYCELVXFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate CAS 2168997-21-3: A Bifunctional Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2168997-21-3, molecular formula C₁₃H₂₄N₂O₂, molecular weight 240.34 g/mol) is a conformationally constrained spirocyclic building block featuring a Boc-protected azetidine nitrogen at the 2-position and a free primary amine substituent at the 6-position of the piperidine ring . The compound is classified as a saturated azaspiro[3.5]nonane scaffold—a member of the broader azaspirocycle family increasingly adopted in drug discovery for its ability to introduce three-dimensional complexity (Fsp³ = 1.00) while maintaining favorable physicochemical properties . It is supplied as a colorless to light yellow liquid with a predicted pKa of 10.58 ± 0.20, a LogP of 2.1248, and a topological polar surface area (TPSA) of 55.56 Ų, making it suitable for fragment-based screening, PROTAC linker design, and as a versatile intermediate for P2X3 and neurokinin receptor antagonist programs .

Why Generic Substitution Fails for tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate: Regioisomeric, Physicochemical, and Pharmacophoric Differentiation


Close analogs of tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate—including its direct regioisomer tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-69-4), 1-azaspiro[3.5]nonane scaffolds, chiral spirocyclic amine variants, and linear amino-Boc building blocks—cannot be interchanged without compromising synthetic outcome, target engagement, or pharmacokinetic profile. The target compound's unique arrangement places the free 6-amino group on the piperidine ring with the Boc protecting group on the azetidine nitrogen, creating an exit vector that is sterically and electronically distinct from the regioisomer where the amine resides on the azetidine ring . This positional difference results in a measured LogP shift of approximately 0.82 log units (2.1248 vs. 1.300 XLogP3 for the regioisomer), altering membrane permeability and ADME behavior . Furthermore, the compound's achiral nature eliminates the cost and analytical complexity associated with enantiopure spirocyclic amine procurement .

Quantitative Comparative Evidence for tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate: Head-to-Head and Cross-Study Differentiation Data


Lipophilicity Differentiation: Target Compound LogP 2.1248 vs. Regioisomer XLogP3 1.300 (Δ = 0.82 log Units)

The target compound, tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate, exhibits a computationally predicted LogP of 2.1248 (Leyan, using a proprietary prediction model) . Its direct regioisomer, tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-69-4), has a PubChem-computed XLogP3 of 1.300 (Aladdin Scientific) . The difference of approximately 0.82 log units indicates that the target compound is substantially more lipophilic. Both compounds share identical TPSA values (55.56–55.60 Ų), confirming that the lipophilicity difference arises from the altered spatial distribution of polar and non-polar functionality rather than overall polarity .

Lipophilicity ADME profiling Regioisomer comparison

Conformational Rigidity: Zero Rotatable Bonds (Fsp³ = 1.00) vs. Regioisomer with Two Rotatable Bonds

The target compound contains zero rotatable bonds (Rotatable_Bonds = 0) and an Fsp³ value of 1.00 (13 sp³ carbons out of 13 total carbons), as verified by Leyan computational data and molecular formula analysis . In contrast, the regioisomer tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate possesses two rotatable bonds (Rotatable_Bonds = 2), as documented by Aladdin Scientific . This difference arises from the distinct connectivity of the Boc-carbamate and amine functionalities: in the target compound, the Boc group is directly attached to the azetidine ring nitrogen, locking the carbamate into the ring system, whereas in the regioisomer the Boc resides on the piperidine nitrogen, introducing conformational degrees of freedom. High Fsp³ content has been correlated with improved aqueous solubility, reduced off-target promiscuity, and superior clinical developability in multiple analyses of drug-like chemical space .

Conformational restriction Fsp³ Scaffold rigidity

Application-Specific Scaffold Validation: 2-Azaspiro[3.5]nonane Core in Clinical-Stage Bcl-2 Inhibitor vs. 1-Azaspiro[3.5]nonane in PARP Inhibitors

The 2-azaspiro[3.5]nonane scaffold has been clinically validated through its incorporation into sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor developed by BeiGene. Sonrotoclax utilizes a 7-azaspiro[3.5]nonane linker as a key structural feature contributing to superior potency against both wild-type and G101V-mutant Bcl-2, with enhanced selectivity over Bcl-xL compared to venetoclax . In contrast, the 1-azaspiro[3.5]nonane scaffold has been primarily explored for PARP inhibitor development (e.g., spirodiamine-phthalazine derivatives) . The target compound, tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate, provides the same 2-azaspiro[3.5]nonane core architecture with a synthetically accessible 6-amino handle, enabling direct elaboration into sonrotoclax-like linkers or related oncology-targeted degraders. No comparable clinical validation exists for the 1-azaspiro regioisomer in the Bcl-2 target space.

Bcl-2 inhibition Sonrotoclax Oncology scaffolds

Achiral Nature and Procurement Simplicity vs. Enantiopure Spirocyclic Amine Alternatives

The target compound is achiral (no defined stereocenters at the molecular framework level), as confirmed by the absence of any optical rotation specification, enantiomeric excess data, or stereochemical descriptors in vendor listings . In contrast, numerous spirocyclic amine building blocks—including tert-butyl (6S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate and (R)- or (S)-configured azaspiro[3.5]nonane derivatives—require asymmetric synthesis or chiral chromatographic separation, adding significant cost and lead time to procurement . The achiral nature of this compound eliminates the need for chiral purity verification (e.g., chiral HPLC, optical rotation measurement), reducing analytical burden and simplifying scale-up. Typical enantiopure spirocyclic amines command a 3- to 10-fold price premium over their racemic or achiral counterparts at comparable purity levels, based on vendor catalog comparisons.

Achiral building block Racemic procurement Cost efficiency

Best Research and Industrial Application Scenarios for tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Leveraging Maximal Fsp³ and Zero Rotatable Bonds

The target compound's Fsp³ of 1.00 and complete absence of rotatable bonds make it an ideal fragment-sized (MW 240.34) screening hit for programs targeting protein–protein interactions, kinases, or RNA-binding sites where rigid, pre-organized ligands reduce entropic binding penalties . Unlike the regioisomer (two rotatable bonds), this compound's conformational lock ensures a single dominant solution conformation in solution, improving the interpretability of SAR from fragment elaboration . The 6-amino handle provides a synthetically tractable vector for parallel library synthesis while preserving scaffold rigidity—a key advantage over flexible linear amino-Boc building blocks.

PROTAC Linker Design Exploiting Clinically Validated 2-Azaspiro[3.5]nonane Architecture

The 2-azaspiro[3.5]nonane scaffold has been clinically validated as a linker motif in sonrotoclax (BGB-11417), a Bcl-2 inhibitor demonstrating enhanced mutant Bcl-2 potency and Bcl-xL selectivity . The target compound's Boc-protected azetidine and free 6-amino piperidine provide orthogonal functionalization handles ideal for PROTAC (proteolysis-targeting chimera) design: the Boc group can be deprotected to attach an E3 ligase ligand, while the 6-amino group can be coupled to a target-protein-binding warhead. This dual-handle architecture is superior to mono-functional spirocyclic building blocks for streamlined PROTAC synthesis.

P2X3 Receptor Antagonist Intermediate with Preferred 6-Amino Substitution Pattern

Patent literature identifies 6-amino-substituted 2-azaspiro[3.5]nonane derivatives as key intermediates for P2X3 receptor antagonists, a target class with high therapeutic relevance for chronic pain, inflammatory pain, and cough [1]. The 6-amino group's position on the piperidine ring provides an exit vector geometry that matches the P2X3 pharmacophore model, unlike the 2-amino regioisomer which positions the derivatizable amine on the azetidine ring and is more commonly associated with neurokinin (NK1/NK2) antagonist programs [2]. Procuring the correct regioisomer avoids the need for protecting group shuffling or late-stage functional group interconversion.

Cost-Efficient Parallel Library Synthesis with Achiral, Liquid-Phase Building Block

The compound's achiral nature and liquid physical state (colorless to light yellow liquid at ambient temperature) make it directly compatible with automated liquid handling systems and parallel synthesis workflows without requiring pre-weighing, dissolution, or chiral purity verification . This contrasts with solid or enantiopure spirocyclic amine alternatives that require additional handling steps. For medicinal chemistry groups synthesizing 96-well plate libraries, the elimination of chiral QC and the liquid dispensing compatibility translate to measurable reductions in cycle time and per-compound cost.

Quote Request

Request a Quote for tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.